3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUQHCBLCKBWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to enhance regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
- CAS Number : 2034314-57-1
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 324.33 g/mol
Structural Features: The compound comprises a 1,3-oxazolidine-2,4-dione core substituted at the 3-position with a pyrrolidin-3-yl group bearing a naphthalene-1-carbonyl moiety.
Comparison with Similar Oxazolidine-2,4-dione Derivatives
Structural and Functional Group Variations
The target compound shares the 1,3-oxazolidine-2,4-dione backbone with several agrochemicals and bioactive molecules but differs in substituent chemistry:
Key Structural Differences and Implications
Aromatic Substituents: The naphthalene group in the target compound provides a larger π-conjugated system compared to the chlorophenyl (Vinclozolin) or phenoxyphenyl (Famoxadon) groups. This may enhance binding to hydrophobic pockets in biological targets . Pentoxazone contains a cyclopentyloxy-fluorophenyl group, contributing to its herbicidal activity via electron-withdrawing effects .
Pyrrolidin-3-yl vs. In contrast, Famoxadon and Vinclozolin lack such heterocyclic substitutions .
Functional Group Diversity :
- The 1,3-oxazolidine-2,4-dione core is common across all compounds, but substituents dictate activity. For example:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The naphthalene group likely increases logP compared to phenyl-substituted analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is C₁₅H₁₃N₃O₃. The compound features an oxazolidine ring, which is known for its diverse biological activities, particularly in antimicrobial and antiviral applications.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxazolidine structures exhibit significant antimicrobial activity. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against various strains of bacteria, including resistant ones.
| Compound | Activity | Reference |
|---|---|---|
| Oxazolidinone A | Bactericidal against MRSA | |
| Oxazolidinone B | Inhibitory against E. coli |
Antiviral Activity
The antiviral potential of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has been explored in the context of HIV research. Compounds with similar structural motifs have demonstrated inhibitory effects on HIV integrase, a key enzyme in the viral replication process.
Case Study: HIV Integrase Inhibition
In a study examining the structure-activity relationship (SAR) of naphthalene derivatives, it was found that certain modifications to the naphthalene moiety significantly enhanced the inhibitory potency against HIV integrase.
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : By binding to bacterial ribosomes, it disrupts protein synthesis.
- Interference with Viral Replication : The compound may inhibit integrase activity by preventing the integration of viral DNA into the host genome.
Research Findings
Several studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis and Testing : A series of analogs were synthesized with varying substitutions on the naphthalene ring. These analogs were tested for their antimicrobial and antiviral properties.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
